molecular formula C4H5B B1278893 4-Bromo-1-butyne CAS No. 38771-21-0

4-Bromo-1-butyne

Cat. No.: B1278893
CAS No.: 38771-21-0
M. Wt: 132.99 g/mol
InChI Key: XLYOGWXIKVUXCL-UHFFFAOYSA-N
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Description

4-Bromo-1-butyne (C₄H₅Br) is a brominated terminal alkyne with the bromine atom positioned on the fourth carbon of a four-carbon chain. Its molecular structure (HC≡C-CH₂-Br) confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., CuAAC click chemistry) and as a building block for pharmaceuticals and polymers . The compound’s triple bond and bromine substituent enable diverse transformations, including nucleophilic substitutions, additions, and cycloadditions .

Preparation Methods

Direct Bromination of 1-Butyne

Reaction Overview

Direct bromination involves the reaction of 1-butyne (HC≡CCH₂CH₃) with bromine (Br₂) or hydrogen bromide (HBr). The terminal alkyne undergoes anti-Markovnikov addition to yield 4-bromo-1-butyne.

Chemical Equation:
$$ \text{HC≡CCH}2\text{CH}3 + \text{HBr} \xrightarrow{\text{Peroxide}} \text{HC≡CCH}2\text{CH}2\text{Br} $$

Experimental Procedure

  • Reactants : 1-Butyne (1.0 equiv), HBr gas (1.2 equiv), and a radical initiator (e.g., benzoyl peroxide).
  • Conditions : Reaction proceeds at 0–5°C under inert atmosphere to prevent polymerization.
  • Workup : The crude product is purified via fractional distillation (boiling point: 110°C).

Yield and Purity

  • Yield : 60–75%.
  • Purity : >90% after distillation.

Advantages and Limitations

  • Advantages : Simple setup, commercially available reactants.
  • Limitations : Competing side reactions (e.g., dibromination) reduce efficiency.

Organometallic Acetylide Bromination

Reaction Overview

Alkyne organometallic compounds (e.g., copper acetylides) react with brominating agents to form this compound.

Chemical Equation:
$$ \text{HC≡CCH}2\text{CH}2\text{Cu} + \text{Br}2 \rightarrow \text{HC≡CCH}2\text{CH}_2\text{Br} + \text{CuBr} $$

Experimental Procedure

  • Reactants : Propargyl alcohol derivatives, CuBr, and Br₂.
  • Conditions : Reaction occurs in anhydrous THF at 60–80°C for 12–24 hours.
  • Workup : The product is extracted with chloroform and purified via vacuum distillation.

Yield and Purity

  • Yield : 80–85%.
  • Purity : >95% (GC analysis).

Advantages and Limitations

  • Advantages : High selectivity, minimal by-products.
  • Limitations : Requires costly metal catalysts and stringent anhydrous conditions.

Grignard Reagent Approach

Reaction Overview

Grignard reagents (e.g., methyl magnesium bromide) displace leaving groups from propargyl derivatives to form this compound.

Chemical Equation:
$$ \text{CH}3\text{MgBr} + \text{BrCH}2\text{CH}2\text{C≡CH} \rightarrow \text{HC≡CCH}2\text{CH}2\text{Br} + \text{CH}3\text{MgBr} $$

Experimental Procedure

  • Reactants : Propargyl bromide (1.0 equiv), methyl magnesium bromide (1.5 equiv).
  • Conditions : Reaction proceeds in dry diethyl ether at −10°C for 4–6 hours.
  • Workup : Hydrolysis with NH₄Cl solution, followed by solvent evaporation.

Yield and Purity

  • Yield : 70–78%.
  • Purity : 85–90% (requires further distillation).

Advantages and Limitations

  • Advantages : Scalable for industrial production.
  • Limitations : Sensitive to moisture, requires cryogenic conditions.

Dehydrohalogenation of 1,4-Dibromobutane

Reaction Overview

1,4-Dibromobutane undergoes double dehydrohalogenation to form this compound.

Chemical Equation:
$$ \text{BrCH}2\text{CH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{HC≡CCH}2\text{CH}2\text{Br} + 2\text{HBr} $$

Experimental Procedure

  • Reactants : 1,4-Dibromobutane (1.0 equiv), KOH (2.2 equiv).
  • Conditions : Reflux in ethanol at 80°C for 8–12 hours.
  • Workup : Neutralization with HCl, extraction with DCM.

Yield and Purity

  • Yield : 65–70%.
  • Purity : >88% (requires column chromatography).

Advantages and Limitations

  • Advantages : Uses inexpensive starting materials.
  • Limitations : Competing elimination pathways reduce yield.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Cost Complexity
Direct Bromination 60–75 >90 Low Moderate
Organometallic Bromination 80–85 >95 High High
Grignard Reagent 70–78 85–90 Moderate High
Dehydrohalogenation 65–70 >88 Low Moderate

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butyne undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

4-Bromo-1-butyne serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Macrocycle Formation : The compound can participate in cobalt-mediated [2+2+2] cyclotrimerization reactions to synthesize complex macrocyclic structures. These macrocycles are important in various applications, including materials science and drug development .
  • Heterocycle Synthesis : It is also employed in the formation of heterocycles such as oxazoles and oxadiazoles through formal [3+2] cycloaddition reactions facilitated by gold catalysts.

Table 1: Synthetic Applications of this compound

ApplicationDescriptionReaction Type
Macrocycle SynthesisFormation of cyclic compoundsCobalt-mediated cyclotrimerization
Heterocycle SynthesisSynthesis of oxazoles and oxadiazolesFormal cycloaddition

Biological Research

In the realm of biological research, this compound has been investigated for its potential to modulate enzyme activity:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests potential therapeutic applications for inflammatory diseases.
  • Protein Modification : The compound is utilized to study protein interactions and modifications, providing insights into metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition

Research indicates that this compound effectively inhibits cyclooxygenase enzymes, demonstrating its potential as a therapeutic agent in managing inflammation. This inhibition could lead to the development of new anti-inflammatory drugs.

Medicinal Chemistry

This compound has been explored for its applications in medicinal chemistry:

  • Drug Development : The compound is being investigated for its role in synthesizing bioactive molecules with potential antimicrobial properties, showcasing its utility in drug discovery.

Table 2: Medicinal Applications of this compound

ApplicationDescriptionPotential Outcomes
Drug DevelopmentSynthesis of bioactive moleculesAntimicrobial agents
Therapeutic ApplicationsInvestigation of anti-inflammatory propertiesNew anti-inflammatory drugs

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for creating compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-1-butyne involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The alkyne group also enables it to participate in addition and cycloaddition reactions, forming new carbon-carbon bonds and cyclic structures .

Comparison with Similar Compounds

Positional Isomers

1-Bromo-2-butyne (C₄H₅Br):

  • Structure : Br-CH₂-C≡C-CH₃.
  • Reactivity : The bromine on the second carbon alters regioselectivity in substitution reactions. Unlike 4-bromo-1-butyne, it is less prone to elimination due to steric hindrance near the triple bond.
  • Applications : Used in synthesizing axially chiral compounds and pharmaceuticals .
  • Thermodynamics : Higher Br-loss appearance energy (10.375 ± 0.010 eV) compared to this compound (10.616 ± 0.030 eV), indicating greater stability .

3-Bromo-1-butyne (C₄H₅Br):

  • Structure : HC≡C-CH(Br)-CH₃.
  • Reactivity : Bromine on the third carbon leads to distinct cycloaddition patterns.
  • Thermodynamics : Lower Br-loss appearance energy (10.284 ± 0.010 eV) than this compound, reflecting faster dissociation .

Halogen-Substituted Analogues

4-Iodo-1-butyne (C₄H₅I):

  • Reactivity : Iodine’s larger atomic radius and weaker C-X bond enhance its leaving group ability, facilitating faster SN2 reactions compared to bromine .
  • Stability : More prone to oxidative degradation than this compound.

4-Chloro-1-butyne (C₄H₅Cl):

  • Reactivity : Chlorine’s higher electronegativity reduces nucleophilic substitution rates relative to bromine.
  • Applications : Less common in pharmaceutical synthesis due to lower reactivity .

Chain-Length Variants

Propargyl Bromide (C₃H₃Br):

  • Structure : HC≡C-CH₂Br.
  • Reactivity : Shorter chain length limits steric effects, enabling faster additions.
  • Applications : Widely used in agrochemicals but less versatile in polymer synthesis compared to this compound .

5-Iodo-1-pentyne (C₅H₇I):

  • Structure : HC≡C-CH₂-CH₂-CH₂I.
  • Reactivity : Extended chain increases hydrophobicity, influencing solubility in organic solvents.
  • Applications : Preferred in lipid-based drug delivery systems .

Functional Group Variants

4-Bromo-1-butene (C₄H₇Br):

  • Structure : CH₂=CH-CH₂-CH₂Br.
  • Reactivity : The double bond undergoes electrophilic additions instead of alkyne-specific reactions (e.g., cycloadditions).
  • Applications : Used in hydrohalogenation reactions but lacks utility in click chemistry .

Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Molecular Formula Br Position Key Reactivity Appearance Energy (eV)
This compound C₄H₅Br 4 CuAAC coupling, SN2 substitutions 10.616 ± 0.030
1-Bromo-2-butyne C₄H₅Br 2 Axial chirality synthesis 10.375 ± 0.010
3-Bromo-1-butyne C₄H₅Br 3 Cycloadditions 10.284 ± 0.010
4-Iodo-1-butyne C₄H₅I 4 Rapid SN2 reactions N/A

Table 2: Application Comparison

Compound Key Applications Unique Advantage
This compound Pharmaceutical intermediates, polymers Triple bond enables click chemistry
Propargyl Bromide Agrochemicals, small-molecule synthesis Compact structure for rapid reactions
4-Bromo-1-butene Hydrohalogenation, plasticizers Double bond for electrophilic additions

Mechanistic Insights

  • Nucleophilic Substitution : this compound undergoes SN2 reactions more readily than 4-chloro-1-butyne but slower than 4-iodo-1-butyne due to intermediate C-Br bond strength .
  • Dissociative Photoionization : this compound’s staggered rotamer cation loses Br to form cyclic C₄H₅⁺, while 1-bromo-2-butyne forms linear CH₂CCCH₃⁺ .
  • Click Chemistry : The terminal alkyne in this compound facilitates efficient CuAAC coupling with azides, a reaction less feasible with internal alkynes like 1-bromo-2-butyne .

Biological Activity

Overview

4-Bromo-1-butyne (C4H5Br) is an organic compound belonging to the alkyl halides family, characterized by its alkyne group and a bromine atom attached to the fourth carbon. Its molecular weight is approximately 132.99 g/mol, and it appears as a clear to light yellow liquid at room temperature. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research due to its unique reactivity and biological implications.

Target of Action
this compound acts primarily as a reactive building block in organic synthesis. It participates in several biochemical pathways, particularly in the formation of complex organic molecules through reactions such as cycloaddition and coupling.

Biochemical Pathways
The compound is involved in the synthesis of macrocycles and heterocycles. For instance, it can undergo cobalt-mediated [2+2+2] cyclotrimerization to form larger cyclic structures, which are essential in various biochemical applications. Additionally, it is utilized in the preparation of oxazoles through formal [3+2] cycloaddition reactions facilitated by gold catalysts.

Result of Action
The biological activity of this compound includes its potential to modulate enzyme activity. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are critical in fatty acid metabolism. These interactions can lead to the formation of bioactive compounds that influence inflammatory responses and other physiological processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted:

  • Cell Signaling Modulation : It can influence signaling pathways by altering the activity of kinases and phosphatases, affecting gene expression related to cell proliferation, differentiation, and apoptosis.
  • Metabolic Impact : The compound can modify cellular metabolism by impacting enzymes involved in glycolysis and oxidative phosphorylation, thus playing a role in energy production within cells.

Molecular Mechanism

At a molecular level, this compound exerts its effects through covalent binding to specific amino acid residues within enzyme active sites. This binding can either inhibit or activate enzymes depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and regulatory proteins, leading to significant alterations in cellular functions .

Applications in Scientific Research

This compound has diverse applications across various scientific disciplines:

  • Organic Chemistry : Used as a versatile building block for synthesizing complex organic structures.
  • Biological Research : Investigated for its role in enzyme inhibition studies and protein modifications.
  • Medicinal Chemistry : Explored for potential pharmaceutical applications due to its ability to modulate biological pathways.
  • Industrial Applications : Employed in producing specialty chemicals and materials.

Data Table: Properties and Reactions of this compound

Property/ReactionDescription
Molecular FormulaC4H5Br
Molecular Weight132.99 g/mol
Physical StateClear to light yellow liquid
Boiling PointApproximately 110 °C
Density1.417 g/mL at 25 °C
SolubilitySlightly soluble in methanol; immiscible with water
Key ReactionsCobalt-mediated [2+2+2] cyclotrimerization
Formal [3+2] cycloaddition with gold catalyst
Intramolecular 1,3-dipolar cycloaddition

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes. This inhibition suggests potential therapeutic applications for inflammatory diseases.
  • Synthesis of Bioactive Compounds : The compound has been successfully used in synthesizing various bioactive molecules that exhibit antimicrobial properties, showcasing its utility in drug development.
  • Metabolic Pathway Analysis : Studies have demonstrated that this compound impacts metabolic pathways by altering enzyme activities involved in lipid metabolism, leading to insights into its role as a metabolic modulator .

Q & A

Basic Research Questions

Q. How can 4-Bromo-1-butyne be unambiguously identified in a laboratory setting?

  • Methodological Answer: To confirm the identity of this compound (C₄H₅Br, CAS 38771-21-0), use a combination of analytical techniques:

  • NMR Spectroscopy: Compare 1^1H and 13^13C NMR spectra with literature data. The terminal alkyne proton typically appears as a singlet near δ 2.0 ppm, while the brominated carbon resonates around δ 30–40 ppm in 13^13C NMR .
  • IR Spectroscopy: Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br bond (~550–650 cm⁻¹) .
  • Mass Spectrometry (MS): Look for the molecular ion peak at m/z 132.99 (M⁺) and characteristic fragmentation patterns .
    Cross-referencing with databases like Reaxys or SciFinder ensures alignment with published spectral data .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: this compound is typically synthesized via alkyne bromination or alkylation reactions :

  • Bromination of 1-Butyne: React 1-butyne with bromine (Br₂) in a controlled, inert atmosphere (e.g., N₂) to avoid over-bromination. Use stoichiometric monitoring (GC or TLC) to halt the reaction at the mono-brominated stage .
  • Alkyne Alkylation: Employ a Sonogashira coupling between propargyl bromide and a terminal alkyne precursor, using a palladium/copper catalyst system. Optimize solvent polarity (e.g., THF or DMF) to enhance yield .
    Post-synthesis, purify via fractional distillation (bp ~90–95°C) under reduced pressure to isolate the product .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • Flammability: Store in flame-proof cabinets (flash point: 23°C) away from ignition sources. Use inert gas purging during reactions .
  • Toxicity: Wear nitrile gloves and eye protection (H317 skin sensitization risk). Work in a fume hood to avoid inhalation (H301 toxicity) .
  • Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding water (risk of spreading). Dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize alkyne decomposition during this compound synthesis?

  • Methodological Answer: Alkyne instability under basic or oxidative conditions necessitates:

  • Temperature Control: Maintain reactions below 40°C to prevent polymerization. Use cryogenic setups for exothermic steps .
  • Catalyst Selection: Employ copper(I) iodide or Pd(PPh₃)₄ in click chemistry to stabilize intermediates. Monitor via in-situ FTIR for real-time degradation analysis .
  • Solvent Optimization: Use anhydrous, deoxygenated solvents (e.g., dichloromethane) with molecular sieves to scavenge moisture .

Q. What analytical strategies resolve contradictions in reported purity data for this compound?

  • Methodological Answer: Discrepancies in purity (e.g., 97% vs. lower grades) arise from residual solvents or side products. Mitigate via:

  • GC-MS Quantification: Calibrate with an internal standard (e.g., n-dodecane) to quantify impurities like 1-bromo-2-butyne .
  • Elemental Analysis: Verify %C (36.31%), %H (3.81%), and %Br (59.88%) against theoretical values to confirm stoichiometric integrity .
  • X-ray Crystallography: For crystalline derivatives (e.g., coordination complexes), compare unit cell parameters with literature to validate structural purity .

Q. How does this compound participate in modular synthesis of complex molecules?

  • Methodological Answer: Its terminal alkyne and bromine groups enable dual reactivity:

  • Click Chemistry: React with azides (Huisgen cycloaddition) using Cu(I) catalysis to form triazoles. Optimize molar ratios (1:1.2 alkyne:azide) for >90% yield .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to install aromatic moieties. Use microwave-assisted heating (80°C, 30 min) for rapid coupling .
  • Anion Exchange: Replace bromide with PF₆⁻ or BF₄⁻ for solubility tuning in ionic liquid-based syntheses .

Properties

IUPAC Name

4-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOGWXIKVUXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454136
Record name 4-Bromo-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38771-21-0
Record name 4-Bromo-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-butyne
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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